cis-2-Butene-1,4-diol is a reactive, unsaturated C4 diol characterized by its strict (Z)-geometry double bond. As a bifunctional building block, it is primarily procured for the synthesis of advanced polyurethane and polyester resins, where it serves as a specialized chain extender that introduces main-chain unsaturation for post-polymerization crosslinking. Additionally, its pre-organized cis-hydroxyl groups make it an essential precursor for the cyclodehydration into 2,5-dihydrofuran and a stereospecific intermediate in the commercial synthesis of Vitamin B6 (pyridoxine) and various agrochemicals [1]. Unlike its saturated analog, 1,4-butanediol, the retained alkene moiety in cis-2-butene-1,4-diol provides a critical reactive handle for downstream functionalization, making it indispensable for specific high-performance materials and active pharmaceutical ingredients (APIs).
Substituting cis-2-butene-1,4-diol with its geometric isomer (trans-2-butene-1,4-diol) or its saturated counterpart (1,4-butanediol) fundamentally alters both process chemistry and final material properties. In polymer synthesis, the trans-isomer induces severe conformational mismatches, favoring metastable β-crystals in polyesters, whereas the cis-isomer promotes the growth of thermodynamically stable α-crystals [1]. Furthermore, substituting with 1,4-butanediol eliminates the reactive double bond entirely, preventing any secondary UV-curing or crosslinking in polyurethane elastomers. In small-molecule synthesis, the cis-geometry is strictly required to pre-organize the hydroxyl groups for efficient cyclodehydration into 2,5-dihydrofuran; using 1,4-butanediol instead yields tetrahydrofuran (THF), stripping the molecule of the unsaturation required for subsequent API coupling steps.
In the synthesis of poly(butylene adipate) (PBA) copolymers, the choice between cis- and trans-2-butene-1,4-diol dictates the macroscopic crystalline structure of the resulting polymer. Research demonstrates that the incorporation of trans-C=C units highly matches the all-trans conformation of β-crystals, locking the polymer into a metastable orthorhombic state. Conversely, incorporating cis-2-butene-1,4-diol disrupts this regularity, facilitating the growth of thermodynamically stable monoclinic α-crystals [1]. This stereospecific behavior is critical for manufacturers seeking to precisely tune the thermal stability and degradation profiles of biodegradable polyesters without altering the overall monomer ratio.
| Evidence Dimension | Crystal polymorph formation in PBA copolymers |
| Target Compound Data | Promotes thermodynamically stable monoclinic α-crystals |
| Comparator Or Baseline | trans-2-Butene-1,4-diol (promotes metastable orthorhombic β-crystals) |
| Quantified Difference | Shifts primary crystal structure from metastable β-form to stable α-form |
| Conditions | Melt polycondensation of adipic acid with respective unsaturated diols |
Allows polymer manufacturers to precisely engineer the thermal stability and degradation profile of biodegradable polyesters.
When synthesizing cyclic ether intermediates, the spatial orientation of the hydroxyl groups is process-critical. Gas-phase interaction studies over silica-supported Pd and Pt catalysts reveal that cis-2-butene-1,4-diol undergoes rapid, direct cyclodehydration at room temperature to yield 2,5-dihydrofuran (2,5-DHF) and water [1]. In contrast, the saturated baseline 1,4-butanediol yields tetrahydrofuran (THF) under similar cyclodehydration conditions. Procuring the cis-unsaturated diol ensures the retention of the C=C double bond in the resulting heterocycle, which is a mandatory structural feature for downstream epoxidation or functionalization in pharmaceutical manufacturing.
| Evidence Dimension | Cyclic ether product structure |
| Target Compound Data | Yields 2,5-dihydrofuran (retains C=C unsaturation) |
| Comparator Or Baseline | 1,4-Butanediol (yields fully saturated tetrahydrofuran) |
| Quantified Difference | 100% retention of reactive unsaturation in the cyclic ether ring |
| Conditions | Gas-phase interaction over silica-supported Pd and Pt catalysts at room temperature |
Essential for procuring the correct precursor when synthesizing unsaturated cyclic ethers for downstream functionalization.
In the production of fine chemicals, utilizing 2-butyne-1,4-diol as a starting material requires precise semi-hydrogenation to arrest the reaction at the alkene stage. Kinetic profiling of this reaction over Raney nickel catalysts demonstrates that the intermediate cis-2-butene-1,4-diol readily undergoes parallel side reactions, including over-hydrogenation to 1,4-butanediol and isomerization to trans-2-butene-1,4-diol, leading to significant yield erosion [1]. Direct procurement of isolated cis-2-butene-1,4-diol circumvents this complex reaction network, eliminating the risk of over-hydrogenation and bypassing the need for highly selective hydrogenation infrastructure.
| Evidence Dimension | Yield loss to over-hydrogenated byproducts |
| Target Compound Data | 0% loss to over-hydrogenation (pre-reduced alkene) |
| Comparator Or Baseline | 2-Butyne-1,4-diol (yields significant 1,4-butanediol and trans-isomer impurities during semi-hydrogenation) |
| Quantified Difference | Eliminates byproduct formation associated with alkyne semi-hydrogenation |
| Conditions | Industrial catalytic synthesis of enol intermediates |
Direct procurement of the cis-alkene eliminates the need for complex, high-pressure selective hydrogenation infrastructure and prevents yield erosion.
For polymer scientists developing advanced poly(butylene adipate) (PBA) copolymers, utilizing cis-2-butene-1,4-diol as a comonomer forces the polymer into a thermodynamically stable α-crystal monoclinic structure. This application directly leverages the conformational disruption caused by the cis-geometry, preventing the formation of metastable β-crystals associated with the trans-isomer [1].
Chemical manufacturers producing complex cyclic ethers rely on cis-2-butene-1,4-diol as a direct precursor for 2,5-dihydrofuran. Because the cis-configuration pre-organizes the terminal hydroxyl groups for rapid cyclodehydration over supported Pd/Pt catalysts, it ensures the retention of the critical double bond in the resulting heterocycle, a feature lost if saturated 1,4-butanediol is used [2].
In the synthesis of pyridoxine (Vitamin B6) and related active pharmaceutical ingredients, the strict (Z)-geometry of the alkene is non-negotiable. Procuring high-purity cis-2-butene-1,4-diol allows process chemists to bypass the problematic semi-hydrogenation of 2-butyne-1,4-diol, completely eliminating yield losses to over-hydrogenated 1,4-butanediol and trans-isomer impurities [3].
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